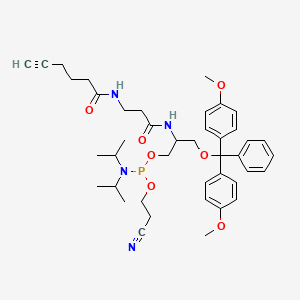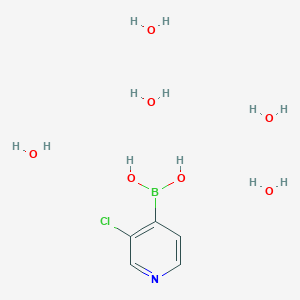![molecular formula C23H37NO5S B13712967 6-[(2-Amino-2-carboxyethyl)sulfanyl]-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B13712967.png)
6-[(2-Amino-2-carboxyethyl)sulfanyl]-5-hydroxyicosa-7,9,11,14-tetraenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Leukotriene E4 is a cysteinyl leukotriene involved in inflammation. It is produced by various white blood cells, including eosinophils, mast cells, tissue macrophages, and basophils. Leukotriene E4 is formed from the sequential conversion of leukotriene C4 to leukotriene D4 and then to leukotriene E4, which is the final and most stable cysteinyl leukotriene .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Leukotriene E4 is synthesized through the enzymatic conversion of arachidonic acid. The process involves the enzyme 5-lipoxygenase, which converts arachidonic acid into leukotriene A4. Leukotriene A4 is then converted into leukotriene C4, which is further metabolized into leukotriene D4 and finally into leukotriene E4 by the action of dipeptidase .
Industrial Production Methods: Industrial production of leukotriene E4 typically involves the use of recombinant DNA technology to produce the necessary enzymes for its synthesis. The process is carried out in bioreactors under controlled conditions to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Leukotriene E4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolism and function in the body .
Common Reagents and Conditions:
Oxidation: Leukotriene E4 can be oxidized by reactive oxygen species, leading to the formation of various metabolites.
Reduction: Reduction reactions involve the addition of hydrogen atoms to leukotriene E4, altering its structure and function.
Major Products Formed: The major products formed from these reactions include various metabolites that play roles in inflammation and immune response. These metabolites are often measured in clinical research studies to monitor the levels of leukotriene E4 in biological fluids .
Aplicaciones Científicas De Investigación
Leukotriene E4 has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: In chemistry, leukotriene E4 is studied for its role in lipid signaling and its interactions with other molecules.
Biology: In biology, leukotriene E4 is investigated for its involvement in the regulation of inflammation and immune response.
Medicine: In medicine, leukotriene E4 is a target for therapeutic interventions in conditions such as asthma, allergic rhinitis, and inflammatory bowel disease. .
Mecanismo De Acción
Leukotriene E4 exerts its effects by binding to specific receptors on the surface of target cells. These receptors include cysteinyl leukotriene receptor 1 (CysLT1) and cysteinyl leukotriene receptor 2 (CysLT2). Upon binding to these receptors, leukotriene E4 triggers a cascade of intracellular signaling events that lead to inflammation, bronchoconstriction, and increased vascular permeability .
Comparación Con Compuestos Similares
Leukotriene E4 is part of a family of compounds known as cysteinyl leukotrienes, which also includes leukotriene C4 and leukotriene D4. These compounds share similar structures and functions but differ in their stability and biological activity:
Leukotriene C4: The precursor to leukotriene D4 and leukotriene E4, involved in the early stages of the inflammatory response.
Leukotriene D4: An intermediate in the conversion of leukotriene C4 to leukotriene E4, with potent inflammatory effects.
Leukotriene E4: The final and most stable cysteinyl leukotriene, with a longer half-life and accumulation in biological fluids
Leukotriene E4 is unique in its stability and accumulation in biological fluids, making it a valuable biomarker for monitoring inflammatory conditions .
Propiedades
IUPAC Name |
6-(2-amino-2-carboxyethyl)sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21(30-18-19(24)23(28)29)20(25)15-14-17-22(26)27/h6-7,9-13,16,19-21,25H,2-5,8,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZRAYGBFWZKMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70868376 |
Source


|
| Record name | 6-[(2-Amino-2-carboxyethyl)sulfanyl]-5-hydroxyicosa-7,9,11,14-tetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70868376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole Hydrochloride](/img/structure/B13712937.png)



![2-[[2-[[5-Amino-1,5-dioxo-1-(1-oxopropan-2-ylamino)pentan-2-yl]amino]-1-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-2-oxoethyl]carbamoylamino]-4-methylpentanoic acid](/img/structure/B13712976.png)

![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B13712988.png)

